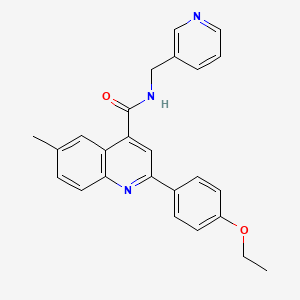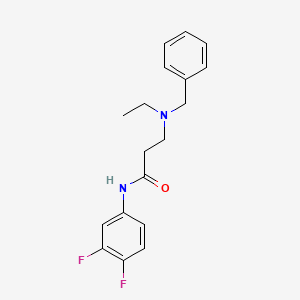![molecular formula C15H21ClN2O3S B5835514 4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5835514.png)
4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor used in cancer therapy. It was first developed by Pfizer and was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been used in various clinical trials for the treatment of different types of cancer.
作用機序
4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide acts as a multi-targeted receptor tyrosine kinase inhibitor. It inhibits the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (KIT), and Fms-like tyrosine kinase 3 (FLT3). By inhibiting these receptors, this compound blocks the signaling pathways involved in tumor growth, angiogenesis, and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, it inhibits the activity of receptor tyrosine kinases, which leads to the inhibition of signaling pathways involved in tumor growth and angiogenesis. Physiologically, this compound has been shown to induce apoptosis, inhibit cell migration and invasion, and decrease tumor vascularization.
実験室実験の利点と制限
4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target receptors, which allows for effective inhibition of signaling pathways. However, this compound also has some limitations. It has a relatively short half-life in vivo, which can limit its effectiveness in long-term experiments. It can also have off-target effects on other receptor tyrosine kinases, which can complicate data interpretation.
将来の方向性
There are several future directions for the study of 4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide. One direction is to investigate its effectiveness in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to study its effectiveness in different types of cancer, including those that are resistant to current therapies. Additionally, there is a need to develop new synthesis methods for this compound that can increase yield and reduce cost. Finally, there is a need to study the long-term effects of this compound on cancer patients, including its potential for inducing drug resistance.
合成法
The synthesis of 4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide involves several steps. The first step involves the reaction of 4-chloro-N-ethylbenzenesulfonamide with 2-oxo-2-(1-piperidinyl)acetic acid to form the intermediate N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide. This intermediate is then reacted with chloroacetyl chloride to form the final product, this compound. The yield of this synthesis method is around 40%.
科学的研究の応用
4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, pancreatic cancer, and breast cancer. It has been shown to inhibit the growth of cancer cells by blocking the activity of receptor tyrosine kinases, which are involved in the proliferation, survival, and angiogenesis of cancer cells. This compound has also been shown to induce apoptosis and inhibit the migration and invasion of cancer cells.
特性
IUPAC Name |
4-chloro-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-2-18(12-15(19)17-10-4-3-5-11-17)22(20,21)14-8-6-13(16)7-9-14/h6-9H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDYSGSRGKGYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5835451.png)
![4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5835452.png)

![N-1-naphthyl-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5835464.png)
![3,4-bis[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B5835472.png)

![N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B5835478.png)


![2-[(2,3-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5835518.png)
![N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5835534.png)
